molecular formula C23H18FN5 B2801685 3-(3-fluorophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866866-00-4

3-(3-fluorophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2801685
CAS RN: 866866-00-4
M. Wt: 383.43
InChI Key: NFSWGDPJURDMSY-UHFFFAOYSA-N
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Description

The compound “3-(3-fluorophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” belongs to a class of compounds known as triazoloquinazolines . These are heterocyclic compounds that have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely include a central triazoloquinazoline core, with a fluorophenyl group at the 3-position and a phenethyl group attached to the nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the amine group could participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Binding Activity

  • The synthesis of tricyclic heterocycles related to the quinazolinone derivatives has shown high affinity for benzodiazepine receptors, indicating potential applications in neurological research and drug development. For instance, a compound within this class demonstrated a 4 nM binding affinity to the benzodiazepine receptor, highlighting its significance in studying receptor interactions and antagonist potential in rat models (Francis et al., 1991).

Anticancer Activity

  • A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized and evaluated for their anticancer activity, showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This suggests their potential use in developing anticancer therapies (Reddy et al., 2015).

Adenosine Receptor Antagonism

  • Compounds derived from 2‐amino[1,2,4]triazolo[1,5‐c]quinazolines were identified as potent adenosine receptor antagonists, offering a foundation for developing treatments for conditions mediated by adenosine receptors, such as inflammatory diseases, neurological disorders, and cancer (Burbiel et al., 2016).

Antibacterial Activity

  • Research into substituted 5-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)amino)nicotinates highlighted their in vitro antibacterial activity, indicating the potential for these compounds to serve as bases for new antibacterial agents (Mood et al., 2022).

Fluorescent Properties and Molecular Probes

  • Amino-[1,1′]-biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives with fluorescent properties were synthesized, offering applications in molecular imaging and possibly in the development of fluorescent probes for biological research (Kopotilova et al., 2023).

Antimicrobial and Nematicidal Evaluation

  • The synthesis of triazolo[4,3-c]quinazolinylthiazolidinones and their evaluation for antimicrobial and nematicidal properties suggest their use in agricultural and pharmaceutical applications to combat pathogens and pests (Reddy et al., 2016).

Future Directions

The future research directions for this compound would likely involve further exploration of its potential biological activities. This could include testing against a wider range of biological targets, or modifications to the molecule to enhance its activity or reduce potential side effects .

properties

IUPAC Name

3-(3-fluorophenyl)-N-(2-phenylethyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5/c24-18-10-6-9-17(15-18)21-23-26-22(25-14-13-16-7-2-1-3-8-16)19-11-4-5-12-20(19)29(23)28-27-21/h1-12,15H,13-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSWGDPJURDMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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